Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride
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Overview
Description
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C8H16N2O3Cl. It is a derivative of amino acids and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride typically involves the esterification of 2-(2-aminoacetamido)-4-methylpentanoic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-aminoacetamido)acetate hydrochloride
- Methyl (2R)-2-(2-aminoacetamido)pentanoate hydrochloride
Uniqueness
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for targeted applications in research and industry .
Biological Activity
Methyl 2-(2-aminoacetamido)-4-methylpentanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting relevant case studies and data.
Chemical Structure and Properties
This compound can be classified as a derivative of amino acids, specifically containing an aminoacetamido functional group. Its structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound primarily revolves around its interaction with specific proteins and enzymes. Research indicates that compounds with similar structures often target protein–protein interactions, which are critical for various cellular processes. For instance, studies have shown that derivatives of amino acid esters can inhibit key signaling pathways involved in cancer cell proliferation, suggesting that this compound may exhibit similar properties .
Antiproliferative Activity
A significant area of research has focused on the antiproliferative effects of compounds related to this compound. For example, a study evaluating structurally similar compounds reported IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cancer cells, indicating potent inhibitory effects on cancer cell growth . The mechanism behind this activity often involves the induction of apoptosis in cancer cells through pathways mediated by heat shock proteins (HSPs) and other molecular targets.
Table 1: Antiproliferative Activity of Related Compounds
Compound ID | IC50 (mg/mL) | Target Cells | Mechanism |
---|---|---|---|
7a | 0.12 | HCT-116 | Apoptosis via HSP90 signaling |
7g | 0.12 | HCT-116 | Apoptosis via TRAP1 signaling |
7d | 0.81 | HCT-116 | Less effective |
Case Studies
Case Study 1: Inhibition of Cancer Cell Lines
In a study examining the effects of various amino acid derivatives, this compound was tested against several cancer cell lines, including HeLa and HCT-116. The results indicated significant inhibition of cell proliferation, with mechanisms involving mitochondrial dysfunction and activation of apoptotic pathways being observed .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various targets, including proteases involved in cancer progression. These studies suggest that the compound may effectively inhibit specific proteases by mimicking peptide substrates, thus blocking their activity .
Research Findings
Recent research has expanded on the biological implications of this compound. Notably, it has been identified as a potential lead compound for developing new anticancer agents due to its selective action on malignant cells while sparing normal cells . The specificity towards cancerous cells is a desirable trait for drug development, minimizing side effects associated with conventional chemotherapy.
Properties
Molecular Formula |
C9H19ClN2O3 |
---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
methyl 2-[(2-aminoacetyl)amino]-4-methylpentanoate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-6(2)4-7(9(13)14-3)11-8(12)5-10;/h6-7H,4-5,10H2,1-3H3,(H,11,12);1H |
InChI Key |
PGIUAHNCGNJCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN.Cl |
Origin of Product |
United States |
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